
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride is an organic compound that features a thiazole ring, an aminopropoxy group, and a carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Aminopropoxy Group: The aminopropoxy group can be introduced via nucleophilic substitution, where a suitable leaving group on the thiazole ring is replaced by the aminopropoxy moiety.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism by which 2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminopropoxy group can form hydrogen bonds or ionic interactions, while the thiazole ring can participate in π-π stacking or hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacid: Lacks the hydrochloride salt form.
2-(2-Aminopropoxy)-1,3-thiazole-4-methylcarboxylate: Contains a methyl ester instead of a carboxylic acid.
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid.
Uniqueness
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C7H11ClN2O3S |
|---|---|
分子量 |
238.69 g/mol |
IUPAC 名称 |
2-(2-aminopropoxy)-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-4(8)2-12-7-9-5(3-13-7)6(10)11;/h3-4H,2,8H2,1H3,(H,10,11);1H |
InChI 键 |
KZWJJAGAWQGSDO-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=NC(=CS1)C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
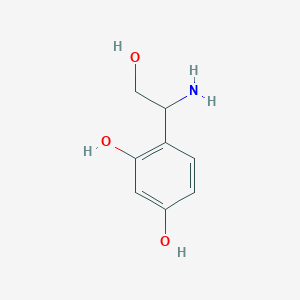
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)

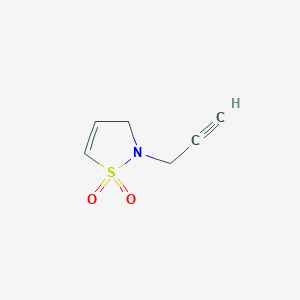
![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
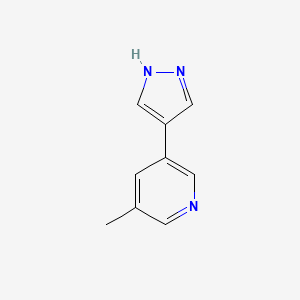
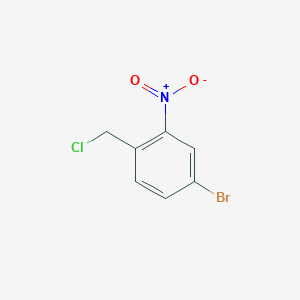
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)


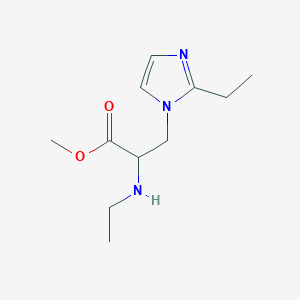
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
